molecular formula C19H21N5O3S B2560981 N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224009-75-9

N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Katalognummer: B2560981
CAS-Nummer: 1224009-75-9
Molekulargewicht: 399.47
InChI-Schlüssel: SLOKSOYUKBTYHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholine ring and an acetamide side chain substituted with a 3,5-dimethylphenyl group. This structure combines a bicyclic scaffold known for pharmacological relevance with a morpholine moiety, which often enhances solubility and bioavailability in drug design .

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-14(8-12)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-3-5-27-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOKSOYUKBTYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 955850-34-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyrimidine core and a morpholine moiety. The molecular formula is C26H29N5O2C_{26}H_{29}N_5O_2 with a molecular weight of 443.5 g/mol. Its structural characteristics are crucial for its interaction with biological targets.

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly cholinesterases. Inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) are significant in treating neurodegenerative diseases like Alzheimer's disease .
  • Anticonvulsant Activity : Similar derivatives have shown anticonvulsant properties in animal models. For instance, related thiourea derivatives have been reported to possess remarkable anticonvulsant activity in rats .
  • Antitumor Activity : Some thiazolo-pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential antitumor activity .

Biological Activity Data

The following table summarizes the biological activities reported for N-(3,5-dimethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide and related compounds:

Activity Effect Reference
Cholinesterase InhibitionIC50 values ranging from 63.8 μM to 130.8 μM for related compounds
Anticonvulsant ActivitySignificant reduction in seizure activity in rat models
CytotoxicityInhibition of cancer cell proliferation (specific cell lines not detailed)

Case Studies

  • Cholinesterase Inhibitors : A study evaluated various thiazole derivatives for their potency as cholinesterase inhibitors. The findings indicated that modifications at specific positions significantly influenced inhibitory activity against BChE and AChE. Compounds with additional methyl groups showed enhanced activity compared to their analogs .
  • Anticonvulsant Studies : In a controlled experiment involving rats, a related compound was administered intraperitoneally at a dose of 50 mg/kg. The study tracked the metabolic pathways and noted sustained levels of the compound in circulation alongside minor metabolites over a 48-hour period .

Vergleich Mit ähnlichen Verbindungen

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds with the thiazolo[4,5-d]pyrimidine core are well-documented. For example:

  • Compound 11a (): (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine derivative.
    • Key features : Arylidene substituent at position 2, furan ring at position 5.
    • Synthesis : Reflux with chloroacetic acid and aromatic aldehydes (yield: 68%) .
    • Data : Melting point 243–246°C; molecular formula C₂₀H₁₀N₄O₃S (MW: 386).
  • Compound 19 (): 5-Thioxo-thiazolo[4,5-d]pyrimidine with coumarin and phenyl groups. Key features: Sulfur at position 5, chromen-4-yl substituent.
Parameter Target Compound Compound 11a Compound 19
Core Structure Thiazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Substituents Morpholin-4-yl, 3,5-dimethylphenyl 2,4,6-Trimethylbenzylidene Coumarin, phenyl
Yield Not reported 68% Not reported
Molecular Weight Not reported 386 Not reported

Structural Insights : The target compound’s morpholine ring distinguishes it from analogs with arylidene or coumarin substituents. The absence of a sulfur atom at position 5 (unlike Compound 19) may reduce electrophilic reactivity.

Acetamide-Linked Derivatives

Acetamide side chains are common in bioactive molecules. Notable examples include:

  • N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ():
    • Key features : Triazolo[4,5-d]pyrimidine core, chlorophenyl substituent.
    • Synthesis : Alkylation of thiopyrimidines with chloroacetamides (methodology similar to ) .
  • 2-[3-(3,5-Dimethylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide ():
    • Key features : Triazolo core, furan-methyl substituent.
    • Data : Custom synthesis available (Arctom Scientific) .
Parameter Target Compound Compound Compound
Core Structure Thiazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
Acetamide Substituent 3,5-Dimethylphenyl Chlorophenyl Furan-methyl
Bioactivity Not reported Anticancer (implied by CHEMBL ID) Not reported

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.